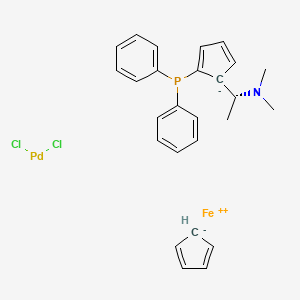
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.
Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.
Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.
Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.
Purification: Advanced purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
科学研究应用
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: Studying its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigating its use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.
Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.
Palladium Complexes: Other palladium-based complexes used in catalysis.
Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.
Uniqueness
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.
属性
CAS 编号 |
76374-09-9 |
|---|---|
分子式 |
C26H28Cl2FeNPPd |
分子量 |
618.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1 |
InChI 键 |
SNFHKSPIFLPWCV-BATJUKGTSA-L |
手性 SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
规范 SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


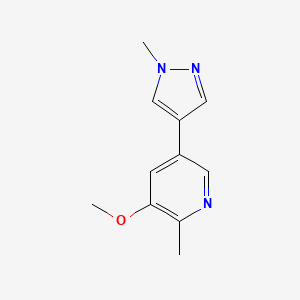
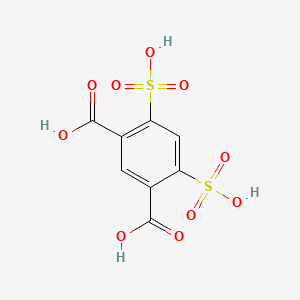
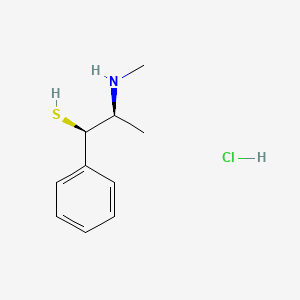
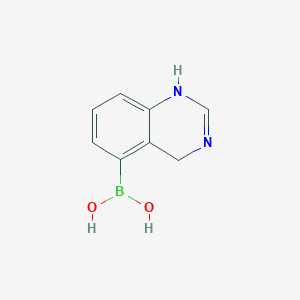
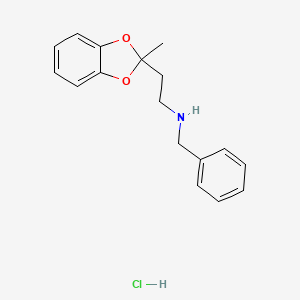
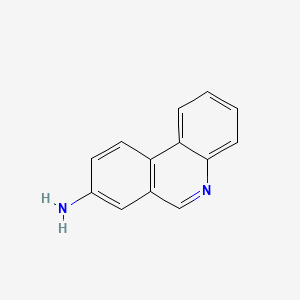
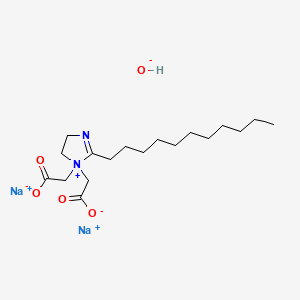

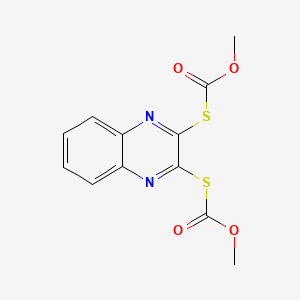
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
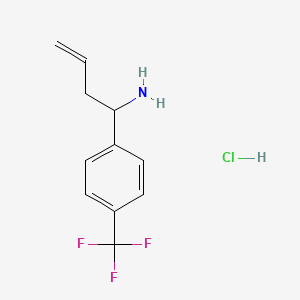
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
